Dibutylamine Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

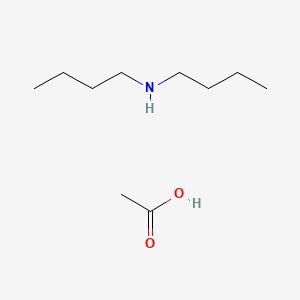

Dibutylamine Acetate is a useful research compound. Its molecular formula is C10H23NO2 and its molecular weight is 189.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chromatography Applications

Dibutylamine acetate serves primarily as a buffering agent in chromatography. Its role as an ion-pairing agent enhances the separation of analytes, particularly in complex biological matrices.

Ion-Pair Reversed Phase Liquid Chromatography

- Application : It is utilized in the separation and quantification of intracellular nucleotides from microorganisms.

- Method : The compound is employed in ion-pair reversed phase liquid chromatography coupled with electrospray ionization isotope dilution tandem mass spectrometry (IP–LC–ESI–ID–MS/MS) . This method enables sensitive detection and quantification of nucleotide concentrations, which are crucial for understanding metabolic processes in different organisms.

Biochemical Applications

This compound's properties allow it to be used effectively in biochemical assays and studies.

Enhancing Ionization in Mass Spectrometry

- Function : As a quaternary ammonium ion, this compound aids in the ionization of carbohydrate fragments during mass spectrometric analysis.

- Benefit : This property improves the sensitivity and accuracy of mass spectrometry techniques, making it valuable for analyzing complex biological samples .

Synthesis and Material Science

This compound has implications in synthetic chemistry and material science, particularly in the development of new materials.

Synthesis of Functional Materials

- Research Findings : Studies have shown that dibutylamine derivatives can be utilized in the synthesis of various functional materials, including polymers and catalysts. For instance, modifications involving dibutylamine can lead to enhanced properties in polymeric materials used for coatings or membranes .

Case Study: Polymer Development

- Example : In a study focused on developing new polymeric materials, this compound was incorporated into the polymer matrix to improve thermal stability and mechanical properties. The resulting materials demonstrated significant improvements over traditional formulations .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in various fields.

Toxicity Assessments

- Findings : Toxicological studies indicate that while dibutylamine itself has certain health risks associated with inhalation exposure, this compound shows a lower toxicity profile when used appropriately . Long-term exposure studies have provided insights into its safety limits and potential health effects.

Summary of Applications

The following table summarizes key applications of this compound across various fields:

Analyse Chemischer Reaktionen

Hydrolysis and Reversibility

In aqueous solutions, dibutylamine acetate undergoes reversible dissociation:

(C4H9)2NH2+⋅CH3COO−+H2O⇌(C4H9)2NH+CH3COOH+H2O

This equilibrium is pH-dependent, with proton availability influencing iminium ion formation—a critical intermediate in catalytic cycles .

Esterification Reactions

This compound reacts with alcohols to form esters, a process leveraged in organic synthesis:

(C4H9)2NH2+⋅CH3COO−+ROH→CH3COOR+(C4H9)2NH+H2O

This reaction is typically performed under mild conditions (25–50°C).

Catalytic Role in Aldol Condensation

This compound catalyzes the synthesis of methacrolein (MAL) from formaldehyde (FA) and propionaldehyde (PA). Key mechanistic steps include:

-

Iminium Ion Formation : Acid-assisted dehydration of amino methanol intermediates.

-

Nucleophilic Attack : PA reacts with the iminium ion.

Optimal Reaction Conditions

| Parameter | Optimal Value | Effect on MAL Yield |

|---|---|---|

| Temperature | 25°C | >96% yield |

| Stirring Rate | ≥240 rpm | Eliminates diffusion limits |

| Reaction Time | 15 min | Equilibrium achieved |

| Molar Ratio (Acid:Amine) | 1.1:1 | Maximizes iminium ion stability |

Under these conditions, MAL yields exceed 96% with minimal reverse reaction .

Kinetic Analysis

The forward reaction rate for MAL synthesis follows a simplified model:

r=k1[FA][PA]

where k1 is the rate constant. Reverse reactions are negligible (k2≈0), as confirmed by GC analysis showing no PA regeneration . The reaction is first-order in both FA and PA, with an activation energy of 45.2 kJ/mol derived from Arrhenius plots .

Stability and By-Product Management

Prolonged reaction times (>15 min) or temperatures >50°C promote side reactions, reducing MAL yield by 5–8% . Acidic by-products are mitigated by maintaining the optimal pH (4.5–5.5) through precise control of the amine:acid ratio .

Eigenschaften

Molekularformel |

C10H23NO2 |

|---|---|

Molekulargewicht |

189.30 g/mol |

IUPAC-Name |

acetic acid;N-butylbutan-1-amine |

InChI |

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) |

InChI-Schlüssel |

MQFIKAWTCOXAAY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNCCCC.CC(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.